Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a piperazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate sulfonyl chlorides.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzothiophene core may interact with various enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate: shares similarities with other benzothiophene derivatives and piperazine-containing compounds.
Benzothiophene Derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Piperazine Derivatives: Widely used in pharmaceuticals, these compounds exhibit a range of activities, from antipsychotic to antiviral effects.
Biological Activity
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 941962-23-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2O4S, with a molecular weight of 458.6 g/mol. The structure features a benzothiophene core substituted with a piperazine moiety, which is known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include sulfonation and esterification processes. These methods have been optimized to yield high purity (>95%) products suitable for biological testing .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. Specifically, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and others:
- IC50 Values : The compound showed an IC50 range from 23.2 to 49.9 μM for the most active derivatives, indicating potent antiproliferative effects .
The mechanism underlying its antitumor activity appears to involve:
- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with this compound results in increased early and late apoptosis in MCF-7 cells. The percentage of cells in early apoptosis was significantly higher compared to untreated controls .
- Cell Cycle Arrest : The compound induced G2/M phase cell-cycle arrest, suggesting it interferes with the normal cell cycle progression. This was evidenced by a notable increase in the proportion of cells in these phases following treatment .
Neuropharmacological Effects
In addition to its antitumor properties, the compound has shown promise in neuropharmacology:
Summary of Findings
Biological Activity | IC50 (μM) | Mechanism |
---|---|---|
Antitumor (MCF-7) | 23.2 - 49.9 | Induces apoptosis; causes cell cycle arrest |
Neuropharmacological | TBD | Potential serotonin receptor modulation |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound:
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment led to a significant reduction in cell viability and increased apoptotic markers .
- Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in animal models before clinical applications can be considered.
Properties
IUPAC Name |
ethyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(18-7-5-6-8-20(18)30-21)31(27,28)25-13-11-24(12-14-25)19-10-9-16(2)15-17(19)3/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFNYOGUWCUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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